3,5-Dibenzo-24-crown-8
Description
Historical Context of Crown Ether Research and Macrocyclic Ligands
The journey of macrocyclic ligands, large ring-shaped molecules with multiple donor atoms, began to attract significant attention in the 1960s. numberanalytics.comwikipedia.org While naturally occurring macrocycles like porphyrins had been known for much longer, the synthesis of novel macrocyclic compounds during this period marked a pivotal moment in chemistry. wikipedia.orgtandfonline.com
A serendipitous discovery by Charles J. Pedersen at DuPont in 1967 is widely credited with launching the field of crown ether chemistry. wikipedia.orgnumberanalytics.com While attempting to synthesize a complexing agent for divalent cations, Pedersen isolated a byproduct, dibenzo-18-crown-6 (B77160), which showed a surprising affinity for potassium cations. wikipedia.orgrsc.org This discovery opened the door to a new class of synthetic macrocyclic polyethers capable of selectively binding alkali metal cations. wikipedia.org Pedersen, along with Donald J. Cram and Jean-Marie Lehn, was awarded the 1987 Nobel Prize in Chemistry for their foundational work on "molecules with structure-specific interactions of high selectivity." rsc.orgunibo.it
The naming convention for crown ethers, such as 18-crown-6 (B118740), indicates the total number of atoms in the ring (18) and the number of oxygen atoms (6). libretexts.org These molecules feature a hydrophilic interior rich in oxygen atoms, ideal for coordinating with cations, and a hydrophobic exterior, allowing them to dissolve in nonpolar solvents. chemicalland21.comwikipedia.org This dual nature is crucial for their application as phase-transfer catalysts, which facilitate reactions between substances in different phases. chemicalland21.comwikipedia.org
Fundamental Principles of Macrocyclic Host-Guest Chemistry
Host-guest chemistry is a central concept in supramolecular chemistry, describing the formation of complexes where a "host" molecule encapsulates a "guest" molecule or ion. wikipedia.orgfiveable.me This binding is governed by non-covalent interactions, which are weaker than covalent bonds and include forces like hydrogen bonding, ion-dipole interactions, van der Waals forces, and π-π stacking. wikipedia.orgnumberanalytics.com
The key to a successful host-guest relationship lies in the principle of molecular recognition . ucla.edu This refers to the specific and selective binding between a host and a particular guest. numberanalytics.comucla.edu Several factors contribute to this selectivity:
Complementarity: The size and shape of the host's cavity must be compatible with the guest. fiveable.melibretexts.org For crown ethers, the cavity size is a primary determinant of which cation it will bind most strongly. wikipedia.org For instance, 18-crown-6 has a high affinity for the potassium ion because the ion's diameter fits well within the ether's cavity. wikipedia.orgucla.edu
Preorganization: An ideal host molecule is "preorganized," meaning its binding sites are already in the optimal conformation to accept a guest, minimizing the entropic penalty of binding. wikipedia.orglibretexts.org
Non-Covalent Interactions: The specific types and arrangement of non-covalent bonds between the host and guest dictate the stability of the resulting complex. wikipedia.orgslideshare.net In crown ethers, the electrostatic interactions between the electron-rich oxygen atoms and a positive cation are paramount. wikipedia.org
These principles allow for the design of hosts with high selectivity for specific guests, a cornerstone of their utility in various chemical applications. ucla.edu
Distinctive Structural Characteristics of 3,5-Dibenzo-24-crown-8 for Supramolecular Applications
This compound (DB24C8) is a macrocyclic polyether with a 24-membered ring containing eight oxygen atoms. sigmaaldrich.com The "dibenzo" prefix indicates the presence of two benzene (B151609) rings fused to the macrocyclic frame. wikipedia.orgrsc.org These structural features impart specific properties that make it a versatile tool in supramolecular chemistry.
The large cavity size of the 24-crown-8 ring system allows it to accommodate larger guests than smaller crown ethers like 18-crown-6. u-hyogo.ac.jp Research has shown that DB24C8 exhibits selectivity for larger alkali metal cations, particularly cesium (Cs⁺). nih.gov This size-fit relationship is a fundamental aspect of its molecular recognition capabilities. u-hyogo.ac.jp
The presence of the two benzo groups has several implications:
Rigidity: The aromatic rings make the macrocycle more rigid compared to its non-aromatic counterparts. nih.gov This increased rigidity can enhance the selectivity of molecular recognition. nih.gov
π-π Interactions: The electron-rich benzene rings can engage in π-π stacking interactions with suitable guest molecules, providing an additional mode of binding beyond the ion-dipole interactions of the ether oxygens. rsc.org This has been observed in the encapsulation of the tropylium (B1234903) ion. rsc.org
Solubility: The hydrophobic nature of the benzo groups influences the solubility of the crown ether and its complexes. chemicalland21.com
Furthermore, the DB24C8 framework can be chemically modified. For example, direct sulfonation can produce a monosulfonated DB24C8, which introduces a permanent negative charge and alters its binding affinities and selectivity for cations. researchgate.netrsc.org Such modifications expand the potential applications of DB24C8 in creating stimuli-responsive systems and advanced materials. acs.orgacs.org For instance, copolymers incorporating DB24C8 have been synthesized to create materials that respond to the presence of cesium ions. nih.gov
The combination of its large cavity, the electronic and structural effects of the benzo groups, and its amenability to functionalization makes this compound a powerful and adaptable host molecule in the ongoing development of supramolecular chemistry.
Structure
3D Structure
Properties
CAS No. |
75832-82-5 |
|---|---|
Molecular Formula |
C24H32O8 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
2,5,8,15,18,21,24,27-octaoxatricyclo[26.4.0.09,14]dotriaconta-1(32),9,11,13,28,30-hexaene |
InChI |
InChI=1S/C24H32O8/c1-3-7-23-21(5-1)29-17-13-26-11-9-25-10-12-27-14-18-30-22-6-2-4-8-24(22)32-20-16-28-15-19-31-23/h1-8H,9-20H2 |
InChI Key |
XKPCSOGHEJMJHP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOC2=CC=CC=C2OCCOCCOC3=CC=CC=C3OCCOCCO1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Functionalization of 3,5 Dibenzo 24 Crown 8
Classical and Contemporary Synthetic Pathways for 3,5-Dibenzo-24-crown-8
The primary and most classical method for synthesizing dibenzo-crown ethers, including DB24C8, is a variation of the Williamson ether synthesis. This reaction involves the condensation of a catechol with an appropriate oligoethylene glycol dihalide or ditosylate under basic conditions.
A well-established, direct method for the synthesis of dibenzo-crown ethers involves the reaction of catechol with the required ω,ω'-dichloropolyether in the presence of a base like sodium hydroxide (B78521) in a suitable solvent such as n-butanol. orgsyn.org For the synthesis of DB24C8, this involves a [2+2] cyclization where two catechol units react with two molecules of 1,8-dichloro-3,6-dioxaoctane. The base deprotonates the phenolic hydroxyl groups of catechol, forming a bis-phenoxide, which then acts as a nucleophile, displacing the chloride ions from the dichloroether in an SN2 reaction to form the macrocyclic ring. The use of alkali metal hydroxides as the base can also serve a templating role, where the cation organizes the reactants, favoring cyclization over polymerization. rsc.org
Table 1: Classical Synthesis of this compound
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reaction Type |
|---|---|---|---|---|
| Catechol | 1,8-dichloro-3,6-dioxaoctane | NaOH, n-butanol, reflux | This compound | Williamson Ether Synthesis ([2+2] Cyclization) |
Contemporary approaches often focus on synthesizing pre-functionalized DB24C8 derivatives, where substituted catechols are used as starting materials. This allows for the introduction of functional groups at specific positions before the macrocycle is formed, which can be advantageous over direct functionalization of the parent crown ether.
Derivatization and Functionalization Strategies of the this compound Scaffold
The aromatic benzene (B151609) rings of the DB24C8 scaffold are amenable to various chemical modifications, allowing for the tuning of its physical, chemical, and binding properties.
The electron-rich nature of the benzene rings in DB24C8 makes them susceptible to electrophilic aromatic substitution. This approach provides a direct route to functionalized derivatives from the parent macrocycle. Reported examples of such transformations include nitration, bromination, acylation, formylation, and sulfonation. nih.gov
A notable example is the direct monosulfonation of DB24C8. This can be achieved by reacting DB24C8 with sulfuric acid in acetonitrile (B52724). nih.gov This method yields the monosulfonated product, SDB24C8, as a sulfonic acid monohydrate, which can be subsequently converted into various salts. nih.gov The introduction of the negatively charged sulfonate group significantly alters the cation-binding properties of the macrocycle. nih.gov Procedures for disulfonation have also been reported, which can lead to a mixture of syn- and anti-regioisomers. nih.gov Direct bromination of the DB24C8 scaffold has also been reported as a feasible functionalization strategy. nih.gov
For applications requiring covalent attachment to other molecules, such as biopolymers or surfaces, the introduction of a carboxylic acid group is a common and versatile strategy. Carboxy-functionalized DB24C8 derivatives are typically synthesized by using a substituted catechol, such as 3,4-dihydroxybenzoic acid, in the initial macrocyclization reaction.
Once the carboxylic acid derivative is obtained, it can be converted into a more reactive form, such as an activated ester, to facilitate amide bond formation. A widely used activated ester is the N-hydroxysuccinimide (NHS) ester. The synthesis of N-(2-Carboxydibenzo-24-crown-8)-succinimide is achieved by reacting 2-carboxydibenzo-24-crown-8 with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in an anhydrous solvent like DMF. researchgate.net This activated ester is a stable intermediate that readily reacts with primary amines to form a stable amide linkage.
Table 2: Synthesis of Activated Ester of DB24C8
| Starting Material | Reagents | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| 2-carboxydibenzo-24-crown-8 | N-hydroxysuccinimide, Dicyclohexylcarbodiimide (DCC) | DMF | Room temperature, 48 h | N-(2-Carboxydibenzo-24-crown-8)-succinimide | 82% researchgate.net |
Controlling the position and orientation of substituents on the dibenzo scaffold is crucial for creating receptors with specific binding geometries. Regioselective syntheses have been developed to produce specific isomers of disubstituted DB24C8 derivatives that would be difficult to separate if prepared as a mixture.
For example, the cis- and trans-isomers of bis(carbomethoxybenzo)-24-crown-8 have been synthesized regiospecifically. nih.gov The synthesis of the cis-isomer involves a protection-deprotection strategy starting from 3,4-dihydroxybenzonitrile. The final cyclization step, reacting a diphenolic precursor with tri(ethylene glycol) ditosylate, is performed in the presence of potassium hexafluorophosphate (B91526) as a template. nih.gov The potassium ion templating effect plays a critical role in achieving a high, isolated yield (89%) of the desired cis-isomer by pre-organizing the linear precursors for macrocyclization. nih.gov
The incorporation of DB24C8 units into polymer chains can generate materials with ion-responsive properties. This requires the synthesis of a monomer containing the DB24C8 moiety and a polymerizable group, such as a vinyl or acrylamide (B121943) function.
A DB24C8-carrying acrylamide monomer has been synthesized in a multi-step process. The synthesis begins with the activated NHS ester of DB24C8 carboxylic acid. This activated ester is first reacted with an excess of ethylenediamine, resulting in a mono-amidation product that bears a terminal primary amine. In the final step, this amine-terminated DB24C8 derivative is reacted with acryloyl chloride in the presence of a base like triethylamine (B128534) to yield the target polymerizable monomer. This monomer can then be copolymerized with other monomers, such as N-isopropylacrylamide, via radical polymerization to produce functional polymers. researchgate.net
Table 3: Synthesis of a DB24C8-Acrylamide Monomer
| Step | Starting Material | Reagents | Solvent | Product | Overall Yield (2 steps) |
|---|---|---|---|---|---|
| 1 | N-(2-Carboxydibenzo-24-crown-8)-succinimide | Ethylenediamine | CH₃CN | 2-[(2-Aminoethyl) carbamoyl]dibenzo-24-crown-8 | 68% |
| 2 | 2-[(2-Aminoethyl) carbamoyl]dibenzo-24-crown-8 | Acryloyl chloride, Triethylamine | CH₂Cl₂ | 2-(1,6-dioxo-2,5-diaza-7-oxamyl)dibenzo-24-crown-8 |
Conjugation of this compound with Biopolymers and Other Scaffolds (e.g., Chitosan)
To combine the ion-binding capabilities of DB24C8 with the biocompatibility and structural properties of biopolymers, methods have been developed to covalently conjugate the crown ether to these macromolecules. Chitosan (B1678972), a linear polysaccharide, is a particularly interesting scaffold due to its abundance of primary amine groups available for modification.
The conjugation of DB24C8 to chitosan can be achieved by forming an amide bond between the amine groups of chitosan and a carboxylic acid-functionalized DB24C8. Several coupling methods have been investigated. While direct coupling using condensing agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) is possible, it can result in a low degree of substitution (DS) of around 4.1%.
A more efficient method involves the use of the pre-activated N-hydroxysuccinimide ester of dibenzo-24-crown-8 (B80794). Reacting this activated ester with chitosan in an aqueous solution at a controlled pH of 6.0 results in a significantly higher degree of substitution (15.2%). This demonstrates that using an activated ester derivative is an effective strategy for modifying chitosan with DB24C8 moieties in aqueous media.
Host Guest Complexation and Supramolecular Assembly with 3,5 Dibenzo 24 Crown 8
Selective Recognition of Cations by 3,5-Dibenzo-24-crown-8
The electron-rich cavity of DB24C8, lined with eight oxygen atoms, provides an ideal environment for coordinating with positively charged ions. The size and flexibility of the macrocycle allow it to adapt to guests of different dimensions, leading to varied and often selective binding profiles.
The interaction between DB24C8 and alkali metal ions is a well-studied aspect of its host-guest chemistry. The large cavity size of DB24C8, estimated to be between 4.5 and 5.0 Å, makes it particularly suitable for complexing larger alkali metal cations. nih.gov
Research has shown that DB24C8 exhibits a notable preference for the cesium ion (Cs⁺) in aqueous solutions. nih.gov This selectivity is attributed to the good size match between the Cs⁺ ion (diameter of 3.34 Å) and the crown ether's cavity. nih.gov This property has been exploited in the development of copolymers bearing DB24C8 moieties for the specific recognition and binding of Cs⁺. nih.gov
In non-aqueous solvents, the selectivity profile can change. For instance, in propylene (B89431) carbonate, the stability sequence for 1:1 complexes with DB24C8 was determined to be Na⁺ > K⁺ > Rb⁺ ≥ Cs⁺. researchgate.net Similarly, in acetonitrile (B52724), the selectivity is not as pronounced, with a stability order of Na⁺ > Cs⁺ > K⁺ = Rb⁺. researchgate.net In nitromethane (B149229), the stability constant decreases with increasing metal ion size: Na⁺ > K⁺ > Rb⁺ > Cs⁺. researchgate.net A study in various acetonitrile-nitromethane mixtures found the stability of 1:1 complexes at 25°C to be in the order of K⁺ > Rb⁺ > Cs⁺. researchgate.net The introduction of a sulfonic group into the DB24C8 scaffold has been shown to increase the affinities for alkali cations, with an unusual selectivity observed for the sodium cation (Na⁺). nih.gov
| Cation | Propylene Carbonate | Acetonitrile | Nitromethane | Acetonitrile-Nitromethane Mixtures |
|---|---|---|---|---|
| Na⁺ | Higher Stability | Higher Stability | Highest Stability | - |
| K⁺ | Lower Stability | Lower Stability | Lower Stability | Highest Stability |
| Rb⁺ | Lower Stability | Lower Stability | Lower Stability | Intermediate Stability |
| Cs⁺ | Lower Stability | Intermediate Stability | Lowest Stability | Lowest Stability |
Beyond metal cations, DB24C8-based scaffolds have also been shown to complex hydronium ions (H₃O⁺). A crystallographic analysis of a monosulfonated dibenzo-24-crown-8 (B80794) revealed a host-guest assembly that complexes both hydronium and potassium cations. nih.gov This demonstrates the capability of the DB24C8 framework to recognize and bind protonated water, a fundamental species in chemistry and biology.
The interaction of DB24C8 extends to divalent metal ions, including lanthanides and transition metals. The large and flexible nature of the DB24C8 ring allows it to encapsulate these ions.
Specifically, complexes with samarium(II) (Sm²⁺) have been synthesized and characterized. nih.gov In these structures, the Sm²⁺ center is coordinated by the crown ether, with additional coordination sites occupied by solvent molecules. nih.gov Solution studies have indicated that Sm²⁺ is a good size match for the DB24C8 cavity. nih.gov Furthermore, competitive complexation studies in solution involving europium(II) (Eu²⁺) and ytterbium(II) (Yb²⁺) have been performed. nih.gov The complexation of DB24C8 with lanthanide thiocyanates, including europium, has also been reported, forming complexes where the metal ion is coordinated to the crown ether, thiocyanate (B1210189) groups, and water molecules. researchgate.net
While specific complexation data for Mn²⁺, Ni²⁺, Cu²⁺, and Zn²⁺ with DB24C8 is less detailed in the provided context, general studies on crown ether complexation with divalent transition metals indicate that 1:1 complexes are typically formed, with stability constants (log K) often in the range of 1.0 to 3.0 in ethanol-water mixtures. researchgate.net
Complexation of Organic Guests by this compound
The utility of DB24C8 extends to the recognition of organic cations, forming host-guest complexes that are the basis for constructing mechanically interlocked molecules like pseudorotaxanes and rotaxanes. These interactions are typically driven by hydrogen bonding and π-π stacking.
DB24C8 is a well-established host for secondary dialkylammonium salts. The ammonium (B1175870) group (R₂NH₂⁺) threads through the macrocyclic cavity, where it is held in place by hydrogen bonds between the ammonium protons and the ether oxygen atoms. This recognition motif has been utilized to form supramolecular polymers and cross-linked networks. nih.gov For instance, fluorescent conjugated polymer chains grafted with DB24C8 groups can act as hosts for bisammonium salt guests. nih.gov
The binding affinity of DB24C8 with these guests can be quantified by association constants (Kₐ). For example, the complexation of isomeric bis(carbomethoxybenzo)-24-crown-8 with dibenzylammonium hexafluorophosphate (B91526) yielded Kₐ values of 190 and 312 M⁻¹ in acetone (B3395972) for the cis and trans isomers, respectively. rsc.org However, it has been shown that other crown ethers, such as benzo-21-crown-7, can exhibit even higher binding constants with secondary dialkylammonium salts compared to DB24C8. acs.org
DB24C8 forms stable inclusion complexes with viologen derivatives, most notably with paraquat (B189505) (methyl viologen). In these complexes, the electron-deficient paraquat guest is threaded through the electron-rich cavity of the DB24C8 host. This interaction is stabilized by π-π stacking and charge-transfer interactions between the aromatic systems of the host and guest.
Studies have shown that paraquat and its derivatives form 1:1 inclusion complexes with DB24C8-based cryptands. acs.orgnih.gov The strength of this binding is influenced by substituents on the paraquat guest. Methyl-substituted paraquat derivatives have been found to bind more strongly than the non-methyl-substituted version. acs.orgnih.gov It has also been noted that in acetone, paraquat bis(hexafluorophosphate) can exist as a neutral molecule, a monocation, and a dication, all of which can form complexes with DB24C8. nih.gov The monocationic 1:1 host-guest complex is typically the most abundant species under common experimental conditions. nih.gov
| Guest | Association Constant (Kₐ) in M⁻¹ |
|---|---|
| Non-methyl-substituted Paraquat (P1) | 5.0 x 10³ |
| Methyl-substituted Paraquat (P2) | 1.0 x 10⁵ |
| Methyl-substituted Paraquat (P3) | 1.2 x 10⁵ |
Inclusion of Neutral Molecules (e.g., Iodine, Water, Methanol)
While renowned for its cation-binding abilities, this compound (DB24C8) also forms inclusion complexes with neutral guest molecules. This interaction is often facilitated by weak intermolecular forces, including hydrogen bonding and charge-transfer interactions.
Spectroscopic studies have demonstrated the formation of charge-transfer (CT) complexes between DB24C8, acting as an electron donor, and iodine (I₂), a σ-electron acceptor, in various chlorinated solvents like chloroform (B151607), dichloromethane, and 1,2-dichloroethane. ijcce.ac.ir The formation of these complexes is characterized by the appearance of a charge-transfer band in the UV-Vis spectrum. The process involves an initial formation of an outer complex, which then slowly transforms into an inner electron donor-acceptor (EDA) complex. The stoichiometry of this complexation is found to be a 1:1 molar ratio between the crown ether and iodine. ijcce.ac.ir The stability of the resulting complex varies depending on the solvent used. ijcce.ac.ir
The inclusion of small polar molecules like water and methanol (B129727) has also been observed, typically within the crystal lattice of more complex assemblies. For instance, in the crystal structures of nih.govrotaxanes featuring DB24C8 wheels, disordered solvent molecules, including water and methanol, are present. rsc.org In a supramolecular copper-aqua-crown ether complex, four water molecules are coordinated to a central Cu(II) ion, which is then encapsulated by the DB24C8 macrocycle. nih.gov Furthermore, studies on the thermodynamics of solvation have shown that DB24C8 can interact with neutral solvent molecules like chloroform and acetonitrile through specific interactions. researchgate.net
Table 1: Thermodynamic and Spectroscopic Data for DB24C8-Iodine Charge-Transfer Complex This table summarizes key parameters for the 1:1 charge-transfer complex formed between Dibenzo-24-crown-8 and Iodine in different solvents. Data includes the formation constant (KCT), molar extinction coefficient (εCT), and free energy change (ΔG°).
| Solvent | KCT (L mol⁻¹) | εCT (L mol⁻¹ cm⁻¹) | ΔG° (kJ mol⁻¹) |
| Chloroform | 15.35 ± 0.42 | 1666 ± 0.08 | -6.78 ± 0.07 |
| Dichloromethane | 21.71 ± 0.08 | 2127 ± 0.01 | -7.64 ± 0.01 |
| 1,2-Dichloroethane | 30.10 ± 0.05 | 2941 ± 0.01 | -8.43 ± 0.01 |
| Data sourced from spectroscopic studies. ijcce.ac.ir |
Driving Forces and Intermolecular Interactions in this compound Complexes
Hydrogen Bonding (N-H•••O, C-H•••O)
Hydrogen bonding plays a critical role in the complexation of guests that possess hydrogen-bond donor groups. The eight oxygen atoms of the DB24C8 macrocycle can act as hydrogen bond acceptors.
N-H•••O Interactions: In complexes with ammonium ions, the N-H groups of the guest form strong hydrogen bonds with the ether oxygen atoms of the crown, anchoring the cation within the cavity. researchgate.net Similarly, in specially designed ditopic receptors based on DB24C8, bis-urea functionalities are incorporated. These urea (B33335) groups utilize N-H•••O hydrogen bonds to bind anions, working in concert with the crown ether's cation binding. nih.gov
C-H•••O Interactions: Weaker C-H•••O hydrogen bonds are also significant. In rotaxane structures where DB24C8 encircles a triazolium-based component, interactions between the C-H groups of the triazolium ring and the crown's oxygen atoms are evidenced by downfield shifts in ¹H NMR spectra. nih.gov Calorimetric studies have also revealed that DB24C8 forms hydrogen bonds with chloroform (Cl₃C-H•••O), with the exothermicity of this interaction being more significant for DB24C8 than for the smaller dibenzo-18-crown-6 (B77160) due to the increased number of donor oxygen atoms. researchgate.net
Ion-Dipole Interactions
The quintessential interaction for crown ethers, including DB24C8, is the ion-dipole force. This is the primary driving force for the complexation of cations. The electrostatic attraction occurs between a positive ion (guest) and the partial negative charges on the ether oxygen atoms (host), which are oriented towards the center of the macrocyclic cavity. nih.govmuk.ac.ir The large, flexible 24-membered ring of DB24C8 allows it to wrap around larger alkali metal cations like rubidium (Rb⁺) and cesium (Cs⁺), maximizing these favorable interactions. nih.govnih.gov The stability of these complexes is a result of the cooperative effect of multiple oxygen atoms coordinating the central cation. nih.gov
π-π Stacking and Charge Transfer Interactions
The two benzo groups fused to the crown ether ring are key features that enable π-π stacking and charge-transfer interactions, adding another dimension to its host-guest chemistry. libretexts.org
π-π Stacking: These interactions occur between the electron-rich aromatic rings of the DB24C8 host and a suitable aromatic guest. libretexts.org In certain rotaxane complexes, protons on the axle component that are positioned over the face of the crown's benzene (B151609) rings experience a significant shielding effect (upfield shift in NMR spectra), which is a hallmark of close proximity due to π-π stacking. nih.gov Furthermore, advanced studies using cryogenic ion mobility-mass spectrometry have revealed the importance of intra-host π-π interactions between the two benzene rings of DB24C8 itself, which can stabilize specific "closed" conformations of the macrocycle upon cation binding. rsc.org
Charge-Transfer Interactions: DB24C8 can act as a π-electron donor in the presence of strong electron acceptors. As previously mentioned, it forms a well-characterized charge-transfer complex with iodine. ijcce.ac.ir Another clear example is the complex formed with the tropylium (B1234903) (C₇H₇⁺) ion. In the crystal structure of this complex, the tropylium cation is encapsulated by the crown ether, with the primary stabilizing force identified as a charge-transfer type π-π interaction between the aromatic systems of the host and guest. rsc.org
Thermodynamic and Kinetic Investigations of 3,5 Dibenzo 24 Crown 8 Complexation
Quantitative Determination of Complexation Constants (K)
The stability of a complex formed between a host (DB24C8) and a guest (e.g., a metal ion) in solution is quantified by the complexation or formation constant (K), also referred to as the stability constant (Ks) or association constant (Ka). A higher K value signifies a more stable complex and a stronger interaction. Various techniques, including conductometry, calorimetry, and spectroscopy, are employed to determine these constants. researchgate.netchemijournal.com
For the complexation of DB24C8 with alkali metal ions, the stability can vary depending on the ion and the solvent. In propylene (B89431) carbonate, the stability sequence for DB24C8 complexes is Na⁺ > K⁺ > Rb⁺ ≥ Cs⁺. muk.ac.ir A study using a conductometric method in different acetonitrile (B52724)–nitromethane (B149229) mixtures at 25°C found that the stability of 1:1 complexes with several monovalent cations varied in the order Tl⁺ > K⁺ > Rb⁺ > Cs⁺. researchgate.net The formation of 1:1 complexes is a common stoichiometry observed for DB24C8. researchgate.netcivilica.com
The complexation is not limited to metal ions. DB24C8 is a well-known host for secondary ammonium (B1175870) ions, forming pseudorotaxanes through hydrogen bonding between the ammonium protons and the ether oxygen atoms of the crown. beilstein-journals.org These interactions are fundamental to the synthesis of mechanically interlocked molecules (MIMs). beilstein-journals.org
Below is a summary of representative complexation constant data for DB24C8 with various cations in different solvent systems.
| Guest Cation | Solvent System (% Nitromethane in Acetonitrile) | log K at 298.15 K (25 °C) |
|---|---|---|
| K⁺ | 0 (Pure Acetonitrile) | 3.85 |
| K⁺ | 25 | 4.10 |
| K⁺ | 50 | 4.32 |
| K⁺ | 75 | 4.55 |
| Rb⁺ | 0 (Pure Acetonitrile) | 3.60 |
| Rb⁺ | 25 | 3.88 |
| Rb⁺ | 50 | 4.15 |
| Rb⁺ | 75 | 4.38 |
| Cs⁺ | 0 (Pure Acetonitrile) | 3.34 |
| Cs⁺ | 25 | 3.65 |
| Cs⁺ | 50 | 3.90 |
| Cs⁺ | 75 | 4.20 |
| Tl⁺ | 0 (Pure Acetonitrile) | 4.11 |
| Tl⁺ | 25 | 4.35 |
| Tl⁺ | 50 | 4.58 |
| Tl⁺ | 75 | 4.80 |
| Na⁺ | Propylene Carbonate | log K > K⁺ |
Data for Acetonitrile-Nitromethane systems sourced from reference researchgate.net. Information for Propylene Carbonate sourced from reference muk.ac.ir.
Analysis of Enthalpic (ΔH) and Entropic (ΔS) Contributions to Complex Stability
The stability of a complex, represented by the Gibbs free energy change (ΔG), is composed of enthalpic (ΔH) and entropic (ΔS) contributions, as described by the equation ΔG = ΔH - TΔS. Isothermal titration calorimetry (ITC) is a powerful technique that directly measures the binding enthalpy (ΔH) and the association constant (Ka), from which ΔG and ΔS can be calculated. beilstein-journals.org The signs and magnitudes of ΔH and ΔS reveal the nature of the forces driving complexation.
For DB24C8 complexes with cations, the thermodynamic parameters are highly sensitive to the solvent system. researchgate.net In acetonitrile-nitromethane mixtures, the complexation of DB24C8 with K⁺, Rb⁺, Cs⁺, and Tl⁺ is characterized by negative enthalpy and entropy changes. researchgate.net This indicates that the complexation is enthalpically driven (exothermic, favored by bond formation and favorable interactions) but entropically disfavored. The negative entropy change is likely due to the loss of conformational freedom as the flexible crown ether adopts a more ordered conformation to bind the cation, and the ordering of solvent molecules around the complex.
A phenomenon known as enthalpy-entropy compensation is often observed in these systems, where a more favorable (more negative) ΔH is offset by a less favorable (more negative) ΔS. researchgate.netbohrium.com A plot of TΔS versus ΔH for the complexation reactions often yields a linear correlation, indicating that a single underlying process, such as solvent reorganization or conformational changes, influences both parameters. researchgate.netmdpi.com
The table below presents thermodynamic data for the 1:1 complexation of DB24C8 with various cations.
| Guest Cation | Solvent System (% Nitromethane in Acetonitrile) | ΔH (kJ/mol) | ΔS (J/mol·K) |
|---|---|---|---|
| K⁺ | 0 (Pure Acetonitrile) | -46.5 ± 1.2 | -82 ± 4 |
| K⁺ | 25 | -47.1 ± 0.9 | -80 ± 3 |
| K⁺ | 50 | -48.2 ± 0.6 | -79 ± 2 |
| K⁺ | 75 | -49.5 ± 0.5 | -79 ± 2 |
| Rb⁺ | 0 (Pure Acetonitrile) | -45.3 ± 0.8 | -82 ± 3 |
| Rb⁺ | 25 | -46.2 ± 1.4 | -81 ± 5 |
| Rb⁺ | 50 | -47.5 ± 1.1 | -79 ± 4 |
| Rb⁺ | 75 | -48.6 ± 0.9 | -79 ± 3 |
| Cs⁺ | 0 (Pure Acetonitrile) | -42.5 ± 0.7 | -79 ± 2 |
| Cs⁺ | 25 | -44.1 ± 1.1 | -78 ± 4 |
| Cs⁺ | 50 | -45.8 ± 0.9 | -78 ± 3 |
| Cs⁺ | 75 | -47.2 ± 0.8 | -78 ± 3 |
| Tl⁺ | 0 (Pure Acetonitrile) | -49.8 ± 1.3 | -88 ± 4 |
| Tl⁺ | 25 | -50.6 ± 1.0 | -87 ± 3 |
| Tl⁺ | 50 | -51.7 ± 0.7 | -86 ± 2 |
| Tl⁺ | 75 | -53.0 ± 0.6 | -86 ± 2 |
Data sourced from reference researchgate.net.
Kinetic Studies of Association and Dissociation Processes (e.g., Threading/Dethreading Kinetics)
Beyond thermodynamic stability, the kinetics of complex formation (association) and breakdown (dissociation) are critical, especially for the operation of molecular machinery. For pseudorotaxanes formed between DB24C8 and a dialkylammonium axle, these processes are referred to as threading and dethreading, respectively. The rates of these processes determine how quickly a molecular switch can be toggled or a molecular motor can operate. bohrium.com
The energy barriers for threading and dethreading are influenced by the steric bulk of the "stopper" groups on the axle component. A joint experimental and computational study on systems with symmetric dibenzylammonium axles and DB24C8 has worked to establish clear rules correlating the kinetic behavior with the substitution pattern on the axle. bohrium.com This allows for the precise tuning of the energetic parameters that define the mechanical link, moving beyond an "all-or-nothing" effect where a component is either a "speed-bump" or a permanent stopper. bohrium.com
Kinetic control can be exerted through external factors. For instance, in certain linked rotaxane systems, hydrogen bonding can act as a "brake" on the threading/dethreading reactions, significantly slowing down the kinetics without necessarily changing the thermodynamic equilibrium. nih.gov Mechanochemical studies, using methods like constrained geometries simulate external force (CoGEF), have also been used to investigate the dissociation of DB24C8-based rotaxanes. One study revealed that mechanochemical dissociation proceeds via dethreading at a relatively low force of 1.6 nN, as the DB24C8 macrocycle can slip over a 3,5-dimethylphenyl stopper. figshare.com
Influence of Solvent Composition and Polarity on Complexation Thermodynamics and Kinetics
The solvent plays a critical role in modulating the thermodynamics and kinetics of complexation. Macrocycles and guest ions must be desolvated before association, and the resulting complex is then solvated. These solvation effects can significantly alter the stability and dynamics of the host-guest system. muk.ac.ir
Studies on the complexation of DB24C8 with cations in binary solvent mixtures, such as acetonitrile-nitromethane, show a clear dependence of the stability constant (K) on the solvent composition. researchgate.net As seen in the data in section 4.1, the stability of K⁺, Rb⁺, Cs⁺, and Tl⁺ complexes with DB24C8 increases as the proportion of nitromethane in the acetonitrile-nitromethane mixture increases. researchgate.net This suggests that the complex is less favorably solvated in nitromethane-rich mixtures compared to the free ions, or that the free ions are more destabilized in these mixtures, thus driving the complexation equilibrium forward.
The enthalpy of solution for DB24C8 itself varies significantly across different solvents, indicating strong solute-solvent interactions. researchgate.net For instance, the interaction enthalpy changes when transferring the crown ether from an inert solvent like tetrachloromethane to more polar or interacting solvents like chloroform (B151607), DMF, or DMSO. researchgate.net The contribution from electrostatic interactions with the solvent tends to decrease with the larger ring size and increased flexibility of DB24C8 compared to smaller crowns, but contributions from specific interactions like hydrogen bonding (e.g., with chloroform) can become more significant due to the larger number of donor oxygen atoms. researchgate.net
Solvent polarity also affects the kinetics of threading and dethreading. The free energy of activation for these processes can be correlated with solvent polarity parameters, as the transition state and ground state are solvated to different extents. nih.gov In general, pseudo researchgate.netrotaxanes formed from crown ethers and ammonium axles are more strongly bound (higher Ka) in solvents with low dielectric constants. beilstein-journals.org This is because less polar solvents are less effective at solvating the charged guest ions, making the pre-organized, charge-solvating cavity of the crown ether comparatively more attractive.
Conformational Analysis and Structural Elucidation of 3,5 Dibenzo 24 Crown 8 Systems
Spectroscopic Characterization Techniques
Spectroscopic methods are crucial for understanding the dynamic behavior and electronic properties of DB24C8 and its complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, Variable Temperature NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of DB24C8 in solution. ¹H NMR, in particular, provides detailed information about the chemical environment of the protons in the molecule.
In a study using acetonitrile-d3 (B32919) as the solvent, the ¹H NMR spectrum of free DB24C8 shows characteristic signals for its aromatic and aliphatic protons. researchgate.net The protons of the benzo groups appear as a multiplet, while the numerous ether linkage protons are observed in the aliphatic region of the spectrum. researchgate.net Upon formation of a nii.ac.jppseudorotaxane with a dibenzylammonium guest molecule, significant shifts in the proton signals of both the host and guest are observed, confirming the threading of the guest through the crown ether cavity. researchgate.net
Table 1: ¹H NMR Chemical Shifts (ppm) for DB24C8 and its nii.ac.jpPseudorotaxane Complex. Data sourced from studies in CD₃CN at 298 K. researchgate.net
| Protons | Free DB24C8 (ppm) | DB24C8 in nii.ac.jpPseudorotaxane (ppm) |
| Ar-H | 6.89 (m, 8H) | 6.95 (m, 8H) |
| ArO-CH ₂ | 4.10 (t, 8H) | 4.01 (m, 8H) |
| O-CH ₂-CH ₂-O | 3.84 (t, 8H) | 3.75 (m, 8H) |
| Central O-CH ₂-CH ₂-O | 3.69 (s, 8H) | 3.58 (m, 8H) |
Variable-temperature ¹³C NMR studies have also been employed to investigate the structural dynamics of DB24C8 upon complexation with cations like Cs⁺, K⁺, and Na⁺. dntb.gov.ua These studies reveal that complexation reduces the distance between certain protons, suggesting a significant conformational change of the macrocycle to accommodate the guest ion. dntb.gov.ua This change is attributed to a combination of the fluttering motion of the benzo groups and an elongation of the crown ether moiety. dntb.gov.ua
Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy
The electronic properties of DB24C8 have been investigated using techniques related to UV-Vis spectroscopy, primarily Laser-Induced Fluorescence (LIF). LIF spectra are obtained by exciting the molecule with a UV laser and detecting the resulting fluorescence, providing insights into the electronic transitions of the molecule. rsc.org
Studies on jet-cooled DB24C8 have shown a complex LIF spectrum with multiple distinct bands in the origin region. rsc.org These bands are not due to different molecules but correspond to different stable conformations (conformers) of the flexible DB24C8 molecule coexisting in the gas phase. rsc.orgrsc.org At least five different conformers of the DB24C8 monomer have been identified through these spectroscopic methods. nii.ac.jpnih.gov The presence of these distinct electronic transitions highlights the conformational heterogeneity of the macrocycle. rsc.org
Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, offering a fingerprint of its structure. For a flexible molecule like DB24C8, separating the IR spectra of individual conformers is challenging. This has been achieved using advanced techniques like IR-UV double-resonance (IR-UV DR) spectroscopy. rsc.orgnih.gov
In IR-UV DR spectroscopy, a tunable IR laser is used to excite the molecules. When the IR frequency is resonant with a vibrational transition of a specific conformer (which is simultaneously being monitored by a UV laser), a depletion in the fluorescence signal is observed. rsc.org This method allows for the recording of conformer-specific IR spectra. By applying this technique to jet-cooled DB24C8, researchers have been able to obtain the vibrational spectra for the individual conformers identified in the LIF experiments, providing detailed structural information about each one. nii.ac.jprsc.org
Mass Spectrometry (Electrospray Ionization Mass Spectrometry, Cryogenic Ion Mobility-Mass Spectrometry)
Mass spectrometry (MS) is a vital tool for determining the mass of DB24C8 and studying its non-covalent interactions with guest species.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of intact host-guest complexes from solution to the gas phase. ESI-MS studies have been used to compare the cation binding affinities of DB24C8 with other crown ethers. rsc.org For the dibenzo series of crown ethers, the 1:1 complex with the highest intensity (base peak) in the mass spectrum was observed with Rb⁺ for dibenzo-24-crown-8 (B80794). rsc.org
Cryogenic Ion Mobility-Mass Spectrometry (IM-MS) provides more advanced structural information by separating ions based on their size and shape (collision cross-section) in the gas phase. Cryogenic IM-MS experiments performed at 86 K have successfully separated different conformers of DB24C8 complexes with Na⁺ and K⁺ ions. acs.orgacs.org Two distinct types of conformers were clearly identified and assigned as "open" and "closed" forms, which correspond to long and short distances between the two benzene (B151609) rings, respectively. acs.orgacs.org For K⁺(DB24C8), the closed conformer was found to be the most stable. acs.org This demonstrates that the flexible DB24C8 macrocycle can deform and wrap around specific guest ions. acs.org
Table 2: Conformational Findings for DB24C8 Complexes from Cryogenic IM-MS.
| Complex | Observed Conformer Types | Most Stable Conformer |
| Na⁺(DB24C8) | Open, Closed | Open |
| K⁺(DB24C8) | Open, Closed | Closed |
Laser Spectroscopic Methods (Laser Induced Fluorescence, UV-UV Hole-Burning, IR-UV Double-Resonance Spectroscopy)
A combination of advanced laser spectroscopic techniques has provided unprecedented detail on the conformational landscape of isolated DB24C8 in the gas phase. rsc.org
Laser-Induced Fluorescence (LIF) provides the initial electronic spectrum, revealing the presence of multiple conformers. rsc.org
UV-UV Hole-Burning (UV-UV HB) Spectroscopy is used to confirm that the different electronic bands observed in the LIF spectrum belong to distinct conformers. In this method, one laser (the "burn" laser) depletes the population of a single conformer, and a second "probe" laser scans the spectrum. The disappearance of specific peaks confirms they all arise from the same ground-state conformer. rsc.org This technique definitively showed that jet-cooled DB24C8 exists as at least five different conformers. nii.ac.jpnih.gov
IR-UV Double-Resonance (IR-UV DR) Spectroscopy provides the vibrational (IR) spectrum for each individual conformer, allowing for detailed structural assignments. rsc.org
Through the combined application of these methods and comparison with density functional theory (DFT) calculations, the structure of the most abundant conformer of DB24C8 was determined to be a "boat" form. nii.ac.jprsc.orgnih.gov These studies highlight the significant flexibility of the DB24C8 macrocycle. nii.ac.jp
Solid-State Structural Determination via X-ray Crystallography
X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state. While the structure of uncomplexed DB24C8 is not widely reported, several crystal structures of its complexes with metal salts have been determined.
These studies reveal how the DB24C8 macrocycle adapts its conformation to coordinate with a guest cation. For instance, the synthesis and structural characterization of complexes such as [InI₂(dibenzo-24-crown-8)(H₂O)][InI₄] and the water adduct of [GeCl(dibenzo-24-crown-8)][GeCl₃] have been reported. grafiati.com In these structures, the DB24C8 ligand wraps around the metal cation, with its ether oxygen atoms coordinating to the metal center. The specific folding of the polyether chain is dictated by the size and coordination requirements of the encapsulated ion, providing a static snapshot of the host-guest interaction that complements the dynamic information obtained from spectroscopic studies in solution and the gas phase. grafiati.com
Single-Crystal X-ray Diffraction of 3,5-Dibenzo-24-crown-8 and its Complexes
For this compound, SC-XRD studies have been crucial in visualizing its structure both in its free state and when complexed with guest ions or molecules. For instance, the crystal structure of a complex between DB24C8 and tropylium (B1234903) tetrafluoroborate (B81430) has been determined, revealing that the crown ether encapsulates the tropylium ion. rsc.org In this complex, charge-transfer type π–π interactions are observed between the guest cation and the benzene rings of the crown ether. rsc.org
Furthermore, SC-XRD has been instrumental in characterizing more complex supramolecular architectures involving DB24C8, such as nih.govrotaxanes. In these structures, two DB24C8 macrocycles act as "wheels" threaded onto an "axle" molecule. rsc.org The crystal structures of these rotaxanes, with different counterions like PF6− and Cl−, show that the axle's flexibility and shape are influenced by packing forces and intermolecular interactions within the crystal lattice. rsc.org These detailed structural analyses confirm the interlocked nature of the compounds and provide a static picture of the conformational state adopted in the solid phase.
Below is a table summarizing representative crystallographic data for a DB24C8-containing compound.
| Compound | Formula | Crystal System | Space Group | Reference |
|---|---|---|---|---|
| nih.govRotaxane with DB24C8 and PF6- counterion | C₇₄H₉₄N₈O₁₆NiP₂F₁₂ | Triclinic | P-1 | rsc.org |
| nih.govRotaxane with DB24C8 and Cl- counterion | C₇₄H₉₄N₈O₁₆NiCl₂ | Monoclinic | P2₁/n | rsc.org |
X-ray Powder Diffraction with Rietveld Refinement
X-ray powder diffraction (XRPD) is an analytical technique used for the characterization of crystalline materials. wikipedia.org Unlike single-crystal diffraction, which requires a well-ordered single crystal, XRPD can be performed on a polycrystalline or powder sample. wikipedia.org The resulting diffraction pattern is a fingerprint of the crystalline phases present.
Rietveld refinement is a powerful computational method used to analyze powder diffraction data. wikipedia.orgxray.cz It involves fitting a calculated theoretical diffraction profile to the entire measured experimental pattern. This process allows for the refinement of various structural and instrumental parameters, such as unit cell dimensions, atomic coordinates, and peak shape parameters. wikipedia.orgyoutube.com The technique is particularly valuable when single crystals are not available or when dealing with multiphase samples. lightsource.ca While the Rietveld method is a cornerstone of powder diffraction analysis, specific studies applying this technique to this compound are not prominently detailed in the available literature. However, its application would be a standard approach to confirm the phase purity of a synthesized DB24C8 sample or to determine its crystal structure if a suitable single crystal could not be grown.
Conformational Isomerism and Dynamic Behavior of this compound
The large and flexible macrocyclic ring of this compound allows it to adopt multiple distinct conformations in the gas and solution phases. This dynamic behavior is fundamental to its ability to selectively bind guest species.
Identification of "Open" and "Closed" Conformers
Studies utilizing techniques such as cryogenic ion mobility-mass spectrometry (IM-MS) have provided direct evidence for the existence of different conformers of DB24C8 complexes in the gas phase. acs.org For complexes of DB24C8 with alkali metal ions like sodium (Na+) and potassium (K+), two distinct types of conformers have been clearly identified and separated. acs.org
These conformers are classified as "open" and "closed" . acs.org
In the "open" conformation, the two benzene rings of the crown ether are positioned far from each other.
In the "closed" conformation, the benzene rings are brought into close proximity, facilitating intramolecular interactions.
The observation of these distinct conformational states underscores the structural flexibility inherent in the 24-membered crown ether ring.
Factors Governing Conformer Stability and Interconversion
The equilibrium between the "open" and "closed" conformers is governed by a delicate balance of several noncovalent interactions. acs.orgrsc.org The relative stability of these conformers, and the energy barrier for their interconversion, are influenced by multiple factors.
π-π Interactions : The "closed" conformation is significantly stabilized by attractive π-π stacking interactions between the two electron-rich benzene rings. rsc.org This intramolecular interaction is a critical driving force for the folding of the macrocycle.
Cavity Size and Flexibility : The large cavity size of DB24C8 provides the necessary flexibility for the macrocycle to deform and adopt the folded, "closed" structure. acs.org Smaller, more rigid crown ethers, such as dibenzo-18-crown-6 (B77160), typically only exhibit a single, "open" conformation. acs.org
The observed relative abundances of the open and closed conformers have been shown to align with a Boltzmann distribution based on their calculated Gibbs free energies, confirming that their populations are governed by thermodynamic stability. acs.org
| Factor | Influence on Conformation | Favored Conformer |
|---|---|---|
| π-π Interactions | Attractive force between the two benzene rings. | Closed |
| Large Cavity Size | Allows the macrocyclic ring to fold back on itself. | Enables formation of Closed conformer |
| Guest Cation Size | Determines the optimal coordination within the ether cavity, influencing the overall shape. | Varies (e.g., K+ can favor closed forms in large crowns) |
| Host-Guest Electrostatics | Interaction between the cation and oxygen atoms stabilizes the complex. | Both, but integral to complex formation |
Computational Chemistry and Theoretical Modeling of 3,5 Dibenzo 24 Crown 8 Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a robust and widely used method for investigating the electronic structure and properties of crown ether systems. Its balance of computational cost and accuracy makes it well-suited for studying the relatively large 3,5-DB24C8 molecule and its complexes.
The flexibility of the polyether chain in 3,5-DB24C8 gives rise to a complex potential energy surface with numerous possible conformations. DFT calculations are crucial for locating the stable conformers and understanding their relative energies. Geometry optimization procedures are employed to find the minimum energy structures of the crown ether alone and in its complexed forms.
For dibenzo-24-crown-8 (B80794) (DB24C8), several conformers have been identified, with the "boat" form often being the most stable. acs.org The presence of substituents on the benzene (B151609) rings, as in 3,5-DB24C8, can influence the conformational preferences. The relative energies of these conformers determine their population at a given temperature and their availability for guest binding. The conformational landscape can be significantly altered upon complexation with a guest cation, as the macrocycle rearranges to optimize its interaction with the guest.
| Conformer | Relative Energy (kcal/mol) | Key Structural Features |
|---|---|---|
| Boat-1 | 0.00 | Symmetrical, open cavity |
| Chair-1 | 2.50 | Twisted, less accessible cavity |
| Boat-2 | 3.10 | Asymmetrical, partially collapsed cavity |
| Chair-2 | 4.20 | Highly distorted structure |
This table presents a hypothetical but representative set of relative conformational energies for 3,5-Dibenzo-24-crown-8, illustrating the typical energy differences observed between different conformers of large crown ethers.
A key application of DFT in the study of 3,5-DB24C8 is the calculation of binding energies and interaction energies with various guest species, particularly metal cations. The binding energy (ΔE_bind) is typically calculated as the difference between the energy of the host-guest complex and the sum of the energies of the isolated host and guest:
ΔE_bind = E_complex - (E_host + E_guest)
These calculations can predict the selectivity of the crown ether for different cations. For instance, in the gas phase, the binding affinity of crown ethers for alkali metal cations generally decreases as the size of the cation increases. nih.gov This trend is attributed to the decreasing charge density of the larger cations, leading to weaker electrostatic interactions with the oxygen atoms of the crown ether. Solvation effects, however, can significantly alter this selectivity in solution. nih.gov
| Cation | Ionic Radius (Å) | Calculated Gas-Phase Binding Energy (kcal/mol) |
|---|---|---|
| Li⁺ | 0.76 | -95.0 |
| Na⁺ | 1.02 | -80.5 |
| K⁺ | 1.38 | -70.2 |
| Rb⁺ | 1.52 | -65.8 |
| Cs⁺ | 1.67 | -62.1 |
This table provides illustrative gas-phase binding energies for this compound with alkali metal cations, demonstrating the typical trend of decreasing binding strength with increasing cation size. The values are representative and based on established principles of crown ether-cation interactions.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity and electronic properties of 3,5-DB24C8. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net
In the context of host-guest chemistry, the analysis of frontier orbitals can shed light on the nature of the interactions. Upon complexation, the energies of the HOMO and LUMO of the crown ether can be perturbed, indicating a degree of charge transfer between the host and guest. A smaller HOMO-LUMO gap generally suggests a more reactive species. researchgate.net
| Parameter | Value (eV) |
|---|---|
| E_HOMO | -5.98 |
| E_LUMO | 0.25 |
| HOMO-LUMO Gap (ΔE) | 6.23 |
Quantum chemical parameters for dibenzo-24-crown-8 calculated at the B3LYP/6-31G(d) level of theory. rsc.org
Molecular Dynamics Simulations for Dynamic Behavior and Mechanism Elucidation
Molecular dynamics (MD) simulations provide a powerful means to study the dynamic behavior of 3,5-DB24C8 and its complexes over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal information about conformational changes, guest binding and unbinding events, and the role of solvent molecules.
The accuracy of MD simulations is highly dependent on the quality of the force field used to describe the interatomic interactions. Force fields for crown ethers are often developed by fitting parameters to experimental data or high-level quantum mechanical calculations. These simulations can elucidate the pathways of complexation and decomplexation, providing insights into the kinetics and mechanisms of these processes. For example, MD simulations can track the conformational changes of the crown ether as a cation approaches and enters the cavity.
Theoretical Insights into Noncovalent Interactions (NCIs) in Dibenzo-24-crown-8 Complexes
The stability of 3,5-DB24C8 complexes is governed by a delicate balance of various noncovalent interactions (NCIs). Theoretical calculations are indispensable for dissecting and quantifying these interactions. The primary NCIs in these systems include:
Cation-π Interactions: The interaction between a cation and the electron-rich π-systems of the benzo groups. This is a significant contributor to the binding of cationic guests.
π-π Stacking: The attractive interaction between the aromatic rings of the crown ether itself or between the host and an aromatic guest.
Hydrogen Bonding: The interaction between hydrogen atoms (e.g., from an ammonium (B1175870) guest or solvent molecules) and the oxygen atoms of the polyether chain.
Advanced Applications and Future Research Directions of 3,5 Dibenzo 24 Crown 8 in Materials Science and Chemical Separation
Design and Synthesis of Polymeric Materials Incorporating 3,5-Dibenzo-24-crown-8
The incorporation of DB24C8 into polymer structures allows for the creation of materials with tailored ion-binding properties. These materials leverage the selective complexation of the crown ether moiety for a variety of applications, from environmental remediation to the construction of complex supramolecular architectures.
The selective binding of DB24C8 with cesium ions has been exploited in the development of copolymers and polymer gels for the removal of radiocesium from aqueous environments, a critical challenge in the context of nuclear waste treatment. nih.gov Researchers have synthesized DB24C8-bearing copolymers through radical copolymerization of a DB24C8-carrying acrylamide (B121943) derivative with N-isopropylacrylamide (NIPAM). nih.gov The resulting copolymers exhibit a response to the presence of cesium ions in aqueous solutions. nih.gov The cavity diameter of DB24C8, estimated to be between 4.5 and 5.0 Å, is well-suited for recognizing the cesium ion (Cs+), which has a diameter of 3.34 Å. nih.gov
In addition to copolymers, conjugate adsorbents have been developed by immobilizing DB24C8 onto mesoporous silica. jaea.go.jpnih.gov These materials exhibit high surface-area-to-volume ratios and uniformly shaped pores, with active sites that remain open for cesium uptake. jaea.go.jpnih.gov The selectivity for cesium is attributed in part to the Cs-π interaction with the benzene (B151609) rings of the DB24C8 moiety. nih.gov These adsorbents have shown high sorption values in neutral pH regions and relatively fast kinetics, reaching equilibrium within 60 minutes. jaea.go.jp The equilibrium data for these materials often follow the Langmuir isotherm model, indicating monolayer coverage of cesium onto the adsorbent. jaea.go.jp
| Material | Target Ion | Key Findings |
| DB24C8-bearing copolymers with N-isopropylacrylamide | Cesium (Cs+) | Demonstrates selective binding for Cs+ over other alkali metal ions (Rb+, K+, Na+, Li+). nih.gov |
| DB24C8 immobilized on mesoporous silica | Cesium (Cs+) | High selectivity for Cs+ even in the presence of high concentrations of Na+ and K+. nih.gov Adsorbent is reversible and can be reused. jaea.go.jpnih.gov |
The principles of host-guest chemistry, with DB24C8 acting as the host molecule, have been instrumental in the construction of supramolecular polymers and networks. researchgate.netnih.govrsc.org These materials are formed through non-covalent interactions, which provides them with dynamic and often reversible properties. nih.govrsc.orgnih.gov For instance, an AB-type heteroditopic monomer featuring a DB24C8 unit (A) and a dibenzylammonium salt (B) can self-assemble into a linear supramolecular polymer through host-guest interactions. researchgate.net
The formation of these supramolecular structures is often concentration-dependent, exhibiting properties akin to conventional polymers, such as high viscosity, at higher monomer concentrations. researchgate.net The introduction of other interactions, such as charge-transfer, into DB24C8-based supramolecular polymers can lead to the formation of novel materials. researchgate.net Furthermore, responsive supramolecular gels have been constructed using DB24C8-terminated polymers and dibenzylammonium-terminated polymers. nih.gov The formation of pseudorotaxane linkages between the crown ether and ammonium (B1175870) moieties leads to gelation, and these gels can exhibit reversible gel-sol transitions in response to stimuli like temperature and pH. nih.gov
Role in Chemical Separation Technologies
The selective ion-binding properties of DB24C8 are not only useful in remediation but also in various chemical separation technologies, including solvent extraction and the development of chemical sensors.
Solvent extraction is a widely used technique for the separation of metal ions, and crown ethers are effective extractants due to their ability to form stable complexes with specific cations. nih.govresearchgate.net The binding ability and selectivity of crown ethers in solvent extraction depend on several factors, including the relative sizes of the crown ether cavity and the metal ion, the type of donor atoms, and the nature of the solvent. researchgate.net
While research has explored a range of crown ethers for the extraction of alkali, alkaline earth, and rare-earth elements, the large cavity of DB24C8 makes it particularly interesting for the separation of larger cations. nih.govrsc.orgatlantis-press.com For instance, in the extraction of alkali metals, larger crown ethers are necessary to accommodate larger ions like potassium and cesium. nih.govresearchgate.net Similarly, for the separation of rare-earth elements, the formation of stable complexes with crown ethers can facilitate their extraction into an organic phase. rsc.orgornl.govosti.govelsevierpure.com The specific efficiency of DB24C8 in these separation processes is an area of ongoing investigation.
| Ion Group | Example Ions | Relevance of DB24C8 in Solvent Extraction |
| Alkali Metals | K+, Cs+ | The large cavity size of DB24C8 is suitable for complexing with larger alkali metal ions. nih.govnih.gov |
| Alkaline Earth Metals | Sr2+, Ba2+ | The extraction of these larger alkaline earth metals can be facilitated by large-cavity crown ethers. nih.govatlantis-press.com |
| Rare-Earth Elements | La3+, Ce3+, Eu3+ | Crown ethers can be used as extractants for the separation of these elements. rsc.orgornl.gov |
Potentiometric sensors, particularly ion-selective electrodes (ISEs), are analytical devices that transduce the activity of a specific ion into an electrical potential. mdpi.com Crown ethers are frequently used as ionophores in the membranes of these sensors due to their selective binding capabilities. acgpubs.orgresearchgate.net The crown ether is incorporated into a membrane, often made of a polymer like PVC with a plasticizer, which is placed at the tip of the electrode. When the electrode is immersed in a solution containing the target ion, the selective complexation between the crown ether and the ion at the membrane-solution interface leads to a potential difference that can be measured.
The selectivity of the sensor is primarily determined by the host-guest chemistry of the ionophore. While a variety of crown ethers have been utilized in potentiometric sensors for different metal ions, the large cavity of DB24C8 makes it a candidate for sensors targeting larger cations. acgpubs.orgmdpi.com The development of such sensors would involve optimizing the membrane composition to ensure a stable and selective response to the target analyte.
Integration into Molecular Machines and Dynamic Supramolecular Switches
The ability of DB24C8 to form stable complexes with specific guest molecules has been harnessed in the design of molecular machines and switches. nih.govnih.govmedcraveonline.com These are molecular-level devices that can perform a specific function, such as movement or a change in properties, in response to an external stimulus. nih.govacs.orgnobelprize.org
A common architecture for such systems is the rotaxane, where a macrocyclic molecule (the wheel) is threaded onto a linear molecule (the axle) and prevented from dethreading by bulky stopper groups. nih.govrsc.org DB24C8 has been used as the wheel component in such structures. rsc.org By incorporating different "stations" on the axle with varying affinities for the DB24C8 wheel, it is possible to control the position of the wheel along the axle using external stimuli like changes in pH, redox potential, or light. nih.govnobelprize.org This controlled movement at the molecular level is the basis for the function of these molecular machines. For example, a researchgate.netrotaxane has been constructed using two DB24C8 macrocycles as wheels on a flexible axle, demonstrating the feasibility of creating complex, interlocked molecular structures. rsc.org The switching between different states in these systems is a form of dynamic supramolecular switching, where the non-covalent interactions between the crown ether and the axle are reversibly formed and broken. nih.govacs.org
Light-Controlled Supramolecular Assemblies
Light is a particularly appealing external stimulus for controlling supramolecular systems due to its non-invasive nature and high spatiotemporal resolution. DB24C8 has been successfully incorporated into various photo-responsive supramolecular assemblies, often in conjunction with photochromic molecules like diarylethenes and cyanostilbenes. These systems can undergo reversible structural changes upon irradiation with specific wavelengths of light, leading to switchable properties.
A notable example involves a photoswitchable supramolecular assembly constructed from a cyanostilbene-bridged bis(dibenzo-24-crown-8) and a diarylethene derivative. This system demonstrates photoswitchable luminescence, showcasing the potential for creating advanced photo-responsive materials. In another study, a researchgate.netpseudorotaxane was formed between a tpy-Eu3+ complex conjugated with DB24C8 and an asymmetric benzylammonium-modified diarylethene. The host-guest interaction is modulated by the photoisomerization of the diarylethene guest, which can be reversibly switched between its open and closed forms using UV and visible light.
Furthermore, a [Ru(bpy)3]2+ complex doubly modified with DB24C8 has been used as a host for a symmetric dialkylammonium-modified perfluorodiarylethene guest. Upon UV irradiation at 254 nm, the diarylethene undergoes a ring-closing reaction, leading to a 91% quenching of the assembly's fluorescence emission. This process is reversible, and the fluorescence can be restored by irradiation with 420 nm light, a cycle that can be repeated multiple times with minimal fatigue. researchgate.net
Table 1: Performance of a Light-Controlled DB24C8-based Supramolecular Assembly
| Property | Initial State | After 254 nm UV Irradiation | After 420 nm Visible Light |
| Fluorescence Emission | High | Quenched by 91% | Restored |
| Quantum Yield | 0.076 | 0.027 | Restored to initial value |
| Diarylethene Guest | Open-ring isomer | Closed-ring isomer | Open-ring isomer |
| Reversibility | - | >10 cycles | >10 cycles |
Data compiled from studies on [Ru(bpy)3]2+ double-modified by dibenzo-24-crown-8 (B80794) and a perfluorodiarylethene guest. researchgate.net
These examples highlight the utility of DB24C8 in creating sophisticated light-controlled materials with applications in molecular switches, sensors, and information storage.
pH-Actuated Molecular Systems
The integration of pH-responsive units into DB24C8-based supramolecular architectures allows for the development of systems that can be controlled by changes in acidity or basicity. This is typically achieved by incorporating acidic or basic recognition sites into the guest molecule or the axle of a rotaxane, which can be protonated or deprotonated to alter their interaction with the DB24C8 wheel.
A prominent application of this principle is in the creation of pH-switchable molecular shuttles. For instance, a bistable researchgate.netrotaxane has been synthesized featuring a dumbbell-shaped component with both a secondary dialkylammonium and a 1,2-bis(pyridinium)ethane recognition site for the DB24C8 macrocycle. researchgate.net In its protonated state, the DB24C8 ring preferentially resides at the dialkylammonium station. Upon deprotonation with a base, the affinity of this station for the crown ether is diminished, causing the DB24C8 ring to shuttle to the 1,2-bis(pyridinium)ethane station. This process is reversible, and the addition of acid restores the original state. researchgate.net
In a similar vein, a hetero researchgate.netrotaxane molecular machine has been developed that utilizes the specific interactions of DB24C8 with ammonium, anilinium, and triazolium molecular stations. researchgate.net The shuttling of the DB24C8 macrocycles along the axle can be triggered by pH changes, which selectively deprotonate the anilinium moieties and alter the recognition landscape of the molecular machine. researchgate.net These pH-driven molecular machines demonstrate the potential for creating complex, controllable systems for applications such as targeted drug delivery and molecular-scale robotics.
Redox-Responsive Systems
Redox stimuli offer another powerful method for controlling the behavior of DB24C8-based supramolecular systems. By incorporating redox-active moieties, it is possible to switch the electronic properties of the system, thereby modulating the host-guest interactions. Rotaxanes, with their interlocked components, are particularly well-suited for the development of redox-responsive molecular switches.
One such system is a researchgate.netrotaxane composed of a DB24C8 wheel threaded onto an axle containing two different tetraazamacrocyclic units capable of coordinating Ni(II) ions. These Ni(II) complexes are redox-active, and their oxidation state can be switched electrochemically. In the initial state, the DB24C8 wheel preferentially encircles the 14-membered macrocyclic ring. However, the 16-membered Ni(II) complex exhibits a less positive oxidation potential. The unfolding of the axle can be triggered by the oxidation of the metal center in a di-Ni-rotaxane, demonstrating redox control over the molecular conformation.
Another example is a researchgate.netrotaxane where the DB24C8 wheel can be shuttled between a central ammonium station and a peripheral triazolium moiety. This shuttling motion can be controlled in response to an external stimulus, showcasing the potential for redox-actuated molecular machinery.
Supramolecular Strategies for Modulating Material Properties (e.g., Isolation of Single-Molecule Magnets)
A significant challenge in the field of molecular magnetism is controlling the intermolecular interactions between single-molecule magnets (SMMs) in the solid state. These interactions can lead to the quenching of the slow magnetic relaxation that is characteristic of SMM behavior. Supramolecular strategies employing macrocyclic hosts like DB24C8 offer a promising solution for isolating SMMs and preserving their magnetic properties.
Recently, a supramolecular strategy has been successfully employed to isolate a neutral Mn(III) salen-type dimeric SMM. In this work, DB24C8 forms a supramolecular assembly with the [Mn(5-MeOsalen)(Cl)] dimer through multiple C-H···O interactions. The bulky DB24C8 molecules effectively encapsulate the Mn(III) dimer, magnetically isolating it from neighboring dimers within the crystal lattice. This isolation suppresses the intermolecular magnetic interactions that would otherwise disrupt the SMM behavior.
Table 2: Magnetic Properties of a Mn(III) Dimer with and without DB24C8 Isolation
| Property | [Mn(5-MeOsalen)(Cl)] Dimer (Typical Crystal) | [Mn(5-MeOsalen)(Cl)] Dimer with DB24C8 |
| Interdimer Magnetic Interactions | Significant | Weak/Suppressed |
| Single-Molecule Magnet Behavior | Often Quenched | Observed |
| Anisotropic Barrier (Ueff) | Not typically observed | 26(1) K |
| Ground State Spin (ST) | 4 | 4 |
This supramolecular isolation strategy resulted in the observation of SMM behavior with an anisotropic barrier of 26(1) K, which is the highest reported for the Mn-salen series of compounds. This work demonstrates the power of using large crown ethers like DB24C8 to modulate the bulk properties of materials by controlling molecular arrangement at the supramolecular level.
Emerging Research Frontiers and Prospective Developments for this compound Based Systems
The unique combination of a large, flexible cavity and aromatic functionalities makes DB24C8 a versatile building block for the next generation of advanced materials. Emerging research frontiers are focused on harnessing these properties to create increasingly complex and functional systems.
One promising direction is the development of more sophisticated molecular machines. Building on the principles of light-, pH-, and redox-responsive systems, future research will likely focus on creating multi-stimuli-responsive systems that can perform more complex tasks. The integration of DB24C8 into polymeric materials could lead to the development of "smart" polymers with tunable properties for applications in soft robotics, self-healing materials, and adaptive coatings.
In the realm of chemical separations, the selective binding properties of DB24C8 and its derivatives are being explored for the extraction and separation of specific ions and molecules. Functionalization of the DB24C8 scaffold can enhance its selectivity and efficiency for targeted applications, such as the recovery of valuable elements from waste streams or the removal of pollutants. The development of DB24C8-based membranes and sorbents is a key area of future research.
Furthermore, the success in isolating SMMs opens up new avenues for the rational design of molecular magnetic materials. The use of DB24C8 and other large macrocycles as "molecular insulators" could be extended to other classes of molecular electronic and spintronic components, enabling the study of their intrinsic properties and the fabrication of single-molecule devices.
The continued exploration of the supramolecular chemistry of DB24C8, particularly in aqueous media and at interfaces, will undoubtedly uncover new phenomena and applications. As our understanding of non-covalent interactions grows, so too will our ability to design and construct DB24C8-based systems with unprecedented levels of complexity and functionality, addressing key challenges in materials science, medicine, and environmental technology.
Q & A
Q. What are the optimal synthesis protocols for 3,5-Dibenzo-24-crown-8, and how do reaction conditions impact yield?
The synthesis typically involves two-component condensation of pyrocatechol with 1-chloro-2-[2-(2-chloroethoxy)ethoxy]ethane in alcoholic KOH, with yields highly dependent on template agent concentration and reaction time. Evidence from kinetic studies shows that excess KOH (≥2.5 mol/L) and prolonged reaction times (>24 hrs) improve yields by stabilizing intermediates. However, side reactions (e.g., oligomerization) can occur if temperature exceeds 60°C .
| Condition | Yield (%) | Purity |
|---|---|---|
| KOH (2.5 M), 60°C, 24h | 68 | >95% |
| KOH (1.5 M), 70°C, 18h | 42 | 88% |
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
Key methods include:
- NMR : H and C NMR confirm macrocyclic structure via characteristic shifts for aromatic protons (δ 6.8–7.2 ppm) and ether oxygens (δ 3.5–4.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 448.51 for [M+H]) verifies molecular weight .
- Thermal Analysis : Differential scanning calorimetry (DSC) reveals melting points (~160–165°C) and thermal stability profiles .
Q. What are the primary applications of this compound in host-guest chemistry?
The compound selectively binds alkali and alkaline-earth metal ions (e.g., K, Ba) due to its 24-membered cavity. Stability constants (log K) for K complexes range from 4.2–5.1 in methanol, determined via UV-Vis titration or conductometry .
Advanced Research Questions
Q. How do computational models predict the selectivity of this compound for specific metal ions?
Density functional theory (DFT) simulations reveal that ion selectivity correlates with cavity size (∼2.6–3.0 Å) and electrostatic interactions. For example, Ba binding is favored due to optimal charge density and orbital overlap with ether oxygens. Molecular dynamics (MD) simulations further show conformational flexibility during ion encapsulation .
Q. What methodological approaches resolve contradictions in reported stability constants for crown ether-metal complexes?
Discrepancies arise from solvent polarity and counterion effects. To standardize measurements:
Q. Can this compound act as a catalyst in organic reactions, and what mechanisms are proposed?
In asymmetric catalysis, the crown ether facilitates phase-transfer reactions by stabilizing transition states. For example, in epoxide ring-opening reactions, it enhances enantioselectivity (up to 80% ee) by coordinating to chiral ammonium salts. Kinetic studies suggest a dual role: substrate activation and transition-state stabilization .
Q. How do structural modifications (e.g., nitro or amino derivatives) alter the properties of this compound?
Nitro groups at the 3,5-positions reduce electron density, lowering metal-binding affinity (log K for K drops to 3.8). Conversely, amino derivatives increase hydrophilicity and enable covalent functionalization (e.g., sensor fabrication). Separation of isomers requires preparative HPLC with chiral stationary phases .
Methodological Notes
- Synthesis Reproducibility : Ensure strict control of moisture during synthesis, as trace water promotes hydrolysis of chloroether intermediates .
- Data Validation : Cross-reference NMR assignments with X-ray crystallography (where feasible) to confirm macrocyclic conformation .
- Ethical Compliance : Adhere to OSHA HCS guidelines (GHS classification) for handling due to potential skin irritation (H315) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
